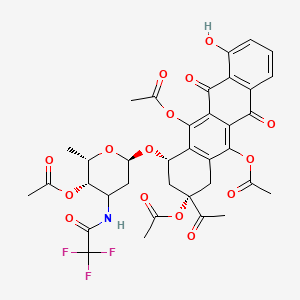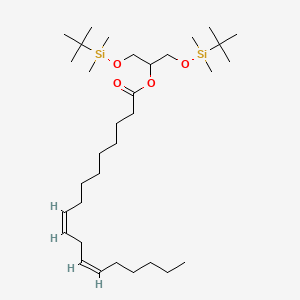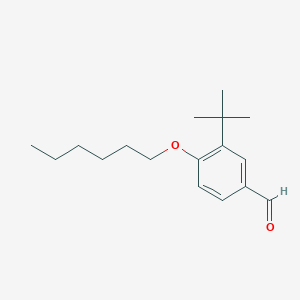
3-Tert-butyl-4-hexoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-4-hexoxybenzaldehyde is an organic compound with the molecular formula C15H22O2 It is a derivative of benzaldehyde, featuring a tert-butyl group at the 3-position and a hexoxy group at the 4-position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-4-hexoxybenzaldehyde typically involves the alkylation of 4-hydroxybenzaldehyde with tert-butyl bromide and hexyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Tert-butyl-4-hexoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and hexoxy groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in DMF.
Major Products Formed
Oxidation: 3-Tert-butyl-4-hexoxybenzoic acid.
Reduction: 3-Tert-butyl-4-hexoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Tert-butyl-4-hexoxybenzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-Tert-butyl-4-hexoxybenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The tert-butyl and hexoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Tert-butyl-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a hexoxy group.
4-Tert-butylbenzaldehyde: Lacks the hexoxy group, making it less lipophilic.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Contains two tert-butyl groups and a hydroxy group, offering different steric and electronic properties.
Uniqueness
3-Tert-butyl-4-hexoxybenzaldehyde is unique due to the presence of both tert-butyl and hexoxy groups, which confer distinct steric and electronic characteristics
Propriétés
Formule moléculaire |
C17H26O2 |
|---|---|
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
3-tert-butyl-4-hexoxybenzaldehyde |
InChI |
InChI=1S/C17H26O2/c1-5-6-7-8-11-19-16-10-9-14(13-18)12-15(16)17(2,3)4/h9-10,12-13H,5-8,11H2,1-4H3 |
Clé InChI |
PQKVVGKGZUXSBR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=C(C=C(C=C1)C=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


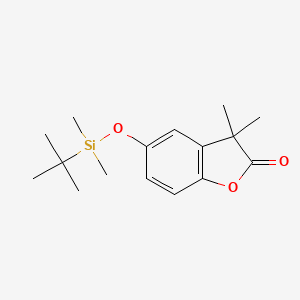
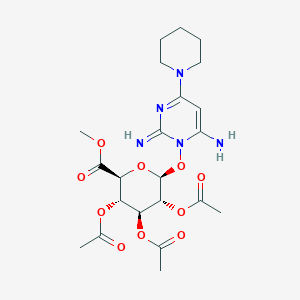
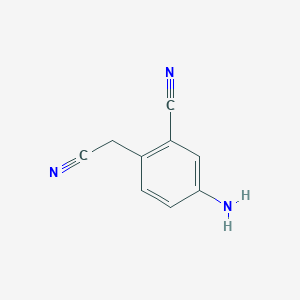
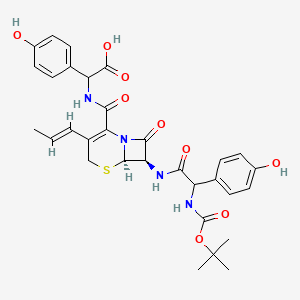

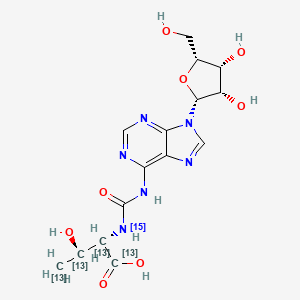
![2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B13855844.png)
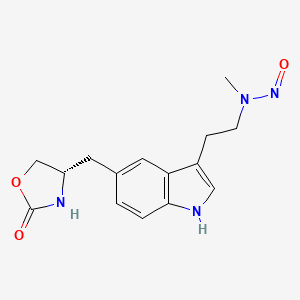

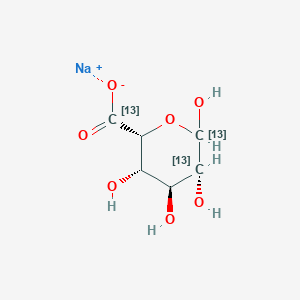

![(2S,4R,7S)-4-amino-2-hydroxy-7-(2-methylpropyl)-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione;hydrochloride](/img/structure/B13855867.png)
